molecular formula C11H19NO3 B2739942 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid CAS No. 20129-56-0

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid

Cat. No. B2739942
CAS RN: 20129-56-0
M. Wt: 213.277
InChI Key: ABBXVCZAZPYZKA-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” is a chemical compound with the molecular formula C11H19NO3 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” includes a pyrrolidine ring, two methyl groups, a carboxylic acid group, and a ketone group . The molecule has a predicted density of 1.132±0.06 g/cm3 .


Physical And Chemical Properties Analysis

“3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” has a predicted density of 1.132±0.06 g/cm3 and a predicted boiling point of 401.9±28.0 °C . The molecular weight is 213.27 .

Scientific Research Applications

Antiviral Activity

A novel, irreversible inhibitor of human rhinovirus (HRV) 3C protease, with a structure related to the compound , exhibited potent antiviral activity against all tested HRV serotypes, clinical isolates, and related picornaviruses. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, confirming its mechanism of action. It was well-tolerated in humans at high doses, suggesting potential for therapeutic applications (Patick et al., 2005).

Molecular Recognition and Hydrogen Bonding

The compound has been studied for its role in molecular recognition, forming intermolecularly hydrogen-bonded dimers. This property is crucial for understanding its interactions in various biological and chemical systems (Wash et al., 1997).

Chemical Synthesis and Reactions

Research on derivatives of 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid has contributed to the synthesis of furandione analogs, showcasing the compound's versatility in organic synthesis. These findings offer insights into developing new synthetic methodologies and compounds (Coppola & Damon, 1990).

Metal-Organic Frameworks and Coordination Chemistry

The compound's structural analogs have been utilized in the synthesis and study of metal-organic frameworks (MOFs) and coordination complexes. This research highlights its potential in developing new materials with applications in catalysis, separation, and sensing technologies (Kowalski et al., 2009).

Future Directions

The pyrrolidine ring, a key feature of “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid”, is a versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3,3-dimethyl-5-oxo-5-pyrrolidin-1-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,8-10(14)15)7-9(13)12-5-3-4-6-12/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBXVCZAZPYZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid

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